![molecular formula C20H12F2O8S2 B14113925 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone](/img/structure/B14113925.png)
3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes fluorosulfonyl groups attached to phenyl rings, and an isobenzofuranone core. The presence of fluorosulfonyl groups imparts unique chemical properties, making it a valuable compound for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone typically involves the introduction of fluorosulfonyl groups to a suitable precursor. One common method involves the reaction of a phenyl derivative with sulfuryl fluoride gas (SO₂F₂) under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the fluorosulfonyl groups .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using sulfuryl fluoride gas and phenyl derivatives. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of sulfonamide derivatives .
Applications De Recherche Scientifique
3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and protein modifications.
Industry: The compound is used in the production of advanced materials and specialty chemicals
Mécanisme D'action
The mechanism of action of 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone involves its interaction with specific molecular targets. The fluorosulfonyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes the compound valuable in the study of enzyme inhibitors and protein modifications .
Comparaison Avec Des Composés Similaires
- 3,5-bis(fluorosulfonyl)benzoic acid
- Sulfonyl fluorides
Comparison: Compared to similar compounds, 3,3-bis[4-[(fluorosulfonyl)oxy]phenyl]-1(3H)-Isobenzofuranone is unique due to its isobenzofuranone core, which imparts distinct chemical properties.
Propriétés
Formule moléculaire |
C20H12F2O8S2 |
|---|---|
Poids moléculaire |
482.4 g/mol |
Nom IUPAC |
1,1-bis(4-fluorosulfonyloxyphenyl)-3-oxo-2-benzofuran |
InChI |
InChI=1S/C20H12F2O8S2/c21-31(24,25)29-15-9-5-13(6-10-15)20(18-4-2-1-3-17(18)19(23)28-20)14-7-11-16(12-8-14)30-32(22,26)27/h1-12H |
Clé InChI |
MMIFEWIRGKZCRA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OS(=O)(=O)F)C4=CC=C(C=C4)OS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B14113846.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14113848.png)
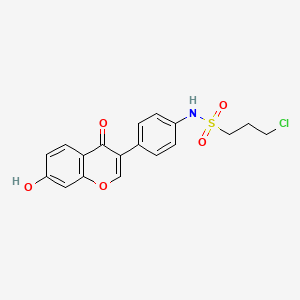
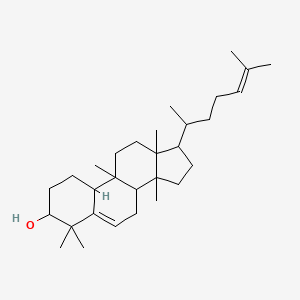
![2-Amino-6-(2-methylphenyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14113871.png)


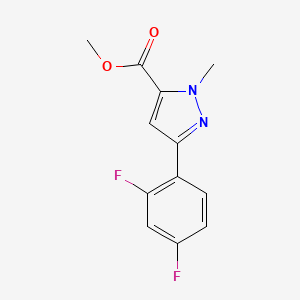
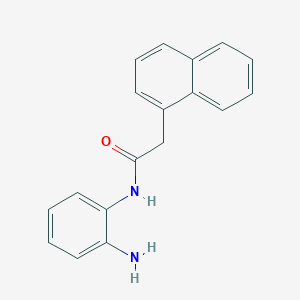
![Ethyl 2-[methyl(phenyl)carbamoyl]acetate](/img/structure/B14113899.png)
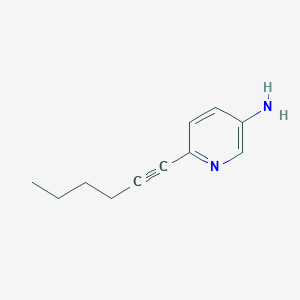

![Phenol, 4-[(1,3-diMethylbutylidene)aMino]-3-fluoro-](/img/structure/B14113908.png)

